(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

Catalog No.
S12032390
CAS No.
M.F
C13H14N4OS
M. Wt
274.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcar...

Product Name

(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

IUPAC Name

(4-oxo-3H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

InChI

InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18)

InChI Key

DDQJKXKSXMYPGK-UHFFFAOYSA-N

Canonical SMILES

C=CCN=C(N)SCC1=NC2=CC=CC=C2C(=O)N1

The compound (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate is a member of the quinazoline family, characterized by a quinazoline ring structure substituted with a thioate group. Quinazolines are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets. This specific compound features a 4-oxo group and a prop-2-enyl substituent on the carbamimidothioate moiety, which may contribute to its unique reactivity and potential therapeutic applications.

The chemical behavior of (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate can be explored through various reactions typical of quinazoline derivatives:

  • Nucleophilic Substitution: The thioate group may undergo nucleophilic attack, leading to the formation of new derivatives.
  • Condensation Reactions: The presence of the carbonyl and amine functionalities allows for potential condensation reactions, forming imines or other derivatives.
  • Reduction Reactions: The 4-oxo group can be reduced to yield corresponding alcohols or amines, altering the compound's properties and activities.

Quinazoline derivatives, including (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate, have been reported to exhibit a range of biological activities:

  • Antimicrobial Activity: Many quinazolines display antibacterial and antifungal properties.
  • Anticancer Properties: Certain derivatives have shown effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis induction.
  • Enzyme Inhibition: Compounds similar to this one may act as inhibitors of enzymes such as butyrylcholinesterase, which is relevant in neuropharmacology.

The synthesis of (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate can involve several steps:

  • Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  • Introduction of the Thioate Group: This may be accomplished via reaction with thioketones or thioacids under basic conditions.
  • Final Modification: The prop-2-enyl group can be introduced through a nucleophilic substitution reaction on an appropriate precursor.

The potential applications of (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Research Tool: For studying enzyme inhibition mechanisms or biological pathways involving quinazolines.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving this compound could focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level, possibly through molecular docking studies or kinetic assays.
  • Toxicity Assessments: Determining any potential toxic effects on human cells or model organisms.

Several compounds share structural similarities with (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate, including:

Compound NameStructureKey Activity
4-(4-methylphenyl)-6,7-dihydroquinazolineStructureAnticancer
3-(thiazolyl)quinazolinoneStructureAntimicrobial
6-(benzyloxy)quinazolineStructureEnzyme inhibition

Uniqueness

The uniqueness of (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate lies in its specific combination of functional groups that may enhance its reactivity and biological activity compared to other quinazolines. Its thioate functionality could offer distinct interaction profiles with biological targets, potentially leading to novel therapeutic applications not found in other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.08883226 g/mol

Monoisotopic Mass

274.08883226 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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